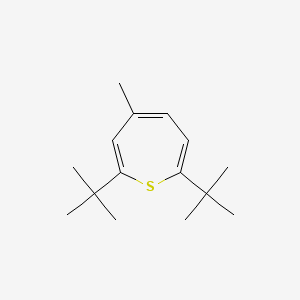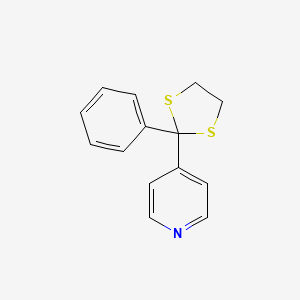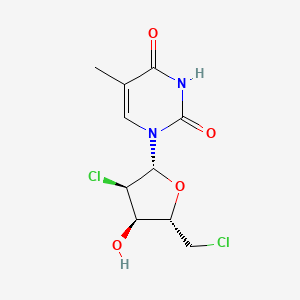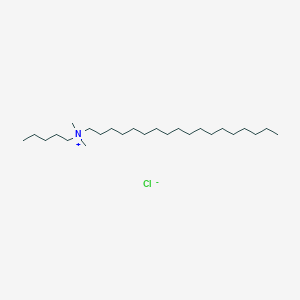![molecular formula C26H25NO3 B14403787 N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide CAS No. 88122-86-5](/img/structure/B14403787.png)
N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide: is an organic compound characterized by the presence of two naphthalen-2-yloxy groups attached to an ethyl acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide typically involves the reaction of 2-(naphthalen-2-yloxy)acetohydrazide with ethyl 2-cyano-3-ethoxyacrylate in dry ethanol under reflux conditions . The reaction mixture is heated with stirring for about 2 hours, and the product is obtained upon cooling to room temperature .
Industrial Production Methods: While specific industrial production methods for N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yloxy derivatives.
Reduction: Reduction reactions can yield simpler amide derivatives.
Substitution: The naphthalen-2-yloxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Naphthalen-2-yloxy derivatives.
Reduction: Simpler amide derivatives.
Substitution: New compounds with modified naphthalen-2-yloxy groups.
Wissenschaftliche Forschungsanwendungen
N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of electroluminescent devices.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of environmentally friendly insecticides.
Wirkmechanismus
The mechanism of action of N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. The naphthalen-2-yloxy groups can interact with various biological molecules, influencing pathways related to oxidative stress and cellular signaling. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-[(naphthalen-2-yl)oxy]acetamide: Shares structural similarities but lacks the bis-ethyl acetamide backbone.
2-(naphthalen-2-yloxy)acetohydrazide: Another related compound with different functional groups.
Uniqueness: N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide is unique due to its dual naphthalen-2-yloxy groups and ethyl acetamide backbone, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88122-86-5 |
|---|---|
Molekularformel |
C26H25NO3 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
N,N-bis(2-naphthalen-2-yloxyethyl)acetamide |
InChI |
InChI=1S/C26H25NO3/c1-20(28)27(14-16-29-25-12-10-21-6-2-4-8-23(21)18-25)15-17-30-26-13-11-22-7-3-5-9-24(22)19-26/h2-13,18-19H,14-17H2,1H3 |
InChI-Schlüssel |
LAZMWWIKUCBHQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCOC1=CC2=CC=CC=C2C=C1)CCOC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)




![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
methanol](/img/structure/B14403783.png)


![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)

